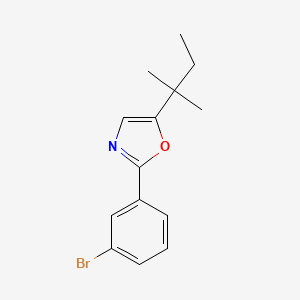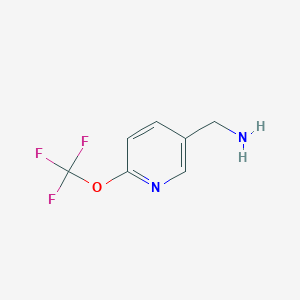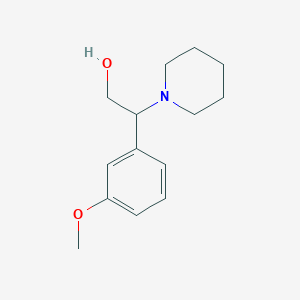
Methyl 4-bromo-2-methoxynicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-bromo-2-methoxynicotinate is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of nicotinic acid and features a bromine atom at the 4-position and a methoxy group at the 2-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2-methoxynicotinate can be synthesized through several methods. One common approach involves the bromination of methyl 2-methoxynicotinate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions. The product is then purified through crystallization or chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions
Methyl 4-bromo-2-methoxynicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while coupling reactions can produce biaryl compounds or other complex structures.
科学的研究の応用
Methyl 4-bromo-2-methoxynicotinate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a precursor for drug development, particularly in the synthesis of nicotinic acid derivatives with therapeutic applications.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of methyl 4-bromo-2-methoxynicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards specific targets.
類似化合物との比較
Methyl 4-bromo-2-methoxynicotinate can be compared with other similar compounds, such as:
Methyl 5-bromo-2-methoxynicotinate: This compound has the bromine atom at the 5-position instead of the 4-position, which can lead to different chemical reactivity and biological activity.
Methyl 6-bromo-2-methoxynicotinate: With the bromine at the 6-position, this compound also exhibits distinct properties compared to this compound.
Methyl 2-methoxynicotinate: Lacking the bromine atom, this compound serves as a precursor for various brominated derivatives.
特性
分子式 |
C8H8BrNO3 |
|---|---|
分子量 |
246.06 g/mol |
IUPAC名 |
methyl 4-bromo-2-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-12-7-6(8(11)13-2)5(9)3-4-10-7/h3-4H,1-2H3 |
InChIキー |
XXLMUFBQNILYGB-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=CC(=C1C(=O)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Furan-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B11812303.png)

![1-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11812311.png)

![tert-Butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11812315.png)



![(S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride](/img/structure/B11812329.png)
![2-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B11812337.png)



